molecular formula C17H26N2O B4287357 N-cyclooctyl-N'-(2-ethylphenyl)urea

N-cyclooctyl-N'-(2-ethylphenyl)urea

Cat. No.: B4287357
M. Wt: 274.4 g/mol
InChI Key: OXGMTZAOZSQGPQ-UHFFFAOYSA-N
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Description

N-cyclooctyl-N’-(2-ethylphenyl)urea is an organic compound belonging to the class of urea derivatives. This compound is characterized by the presence of a cyclooctyl group and a 2-ethylphenyl group attached to the nitrogen atoms of the urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-N’-(2-ethylphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of cyclooctylamine with 2-ethylphenyl isocyanate in an organic solvent under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired urea derivative in good to excellent yields .

Industrial Production Methods

Industrial production of N-cyclooctyl-N’-(2-ethylphenyl)urea often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as solvent extraction, filtration, and recrystallization to purify the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-N’-(2-ethylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

N-cyclooctyl-N’-(2-ethylphenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(2-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-cyclooctyl-N’-(2-ethylphenyl)urea can be compared with other similar urea derivatives, such as:

    N-cyclooctyl-N’-(4-ethylphenyl)urea: Similar structure but with a different position of the ethyl group on the phenyl ring.

    N-cyclooctyl-N’-(2-methylphenyl)urea: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    N-cyclohexyl-N’-(2-ethylphenyl)urea: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

The uniqueness of N-cyclooctyl-N’-(2-ethylphenyl)urea lies in its specific combination of the cyclooctyl and 2-ethylphenyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives .

Properties

IUPAC Name

1-cyclooctyl-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-14-10-8-9-13-16(14)19-17(20)18-15-11-6-4-3-5-7-12-15/h8-10,13,15H,2-7,11-12H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGMTZAOZSQGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824153
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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